molecular formula C9H11N3O2S B7765135 N'-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine

Cat. No.: B7765135
M. Wt: 225.27 g/mol
InChI Key: VJWYGEVHEKWEQZ-UHFFFAOYSA-N
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Description

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine typically involves the reaction of 2-aminobenzenesulfonamide with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.

    Benzothiazole: A parent compound with diverse biological activities.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

Uniqueness

N’-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWYGEVHEKWEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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